molecular formula C10H10N2OS B3048864 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 18391-77-0

1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B3048864
CAS No.: 18391-77-0
M. Wt: 206.27 g/mol
InChI Key: OADQZAOQKGDEEA-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone is a chemical compound belonging to the imidazolidinone family.

Scientific Research Applications

1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone” is not clearly defined due to the lack of specific research on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through the reaction of phenyl isothiocyanate with 1-methyl-2-imidazolidinone under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-thiourea
  • 1,3-Diisopropyl-2-thiourea
  • N,N′-Dimethylthiourea

Comparison: 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone is unique due to its specific structural features, such as the presence of a phenyl group and a thioxo group. These features contribute to its distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQZAOQKGDEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357579
Record name SBB023539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18391-77-0
Record name SBB023539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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